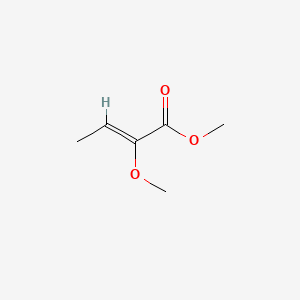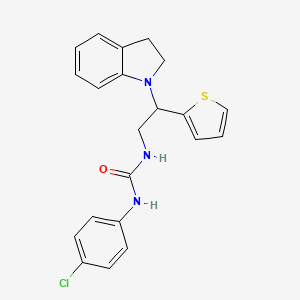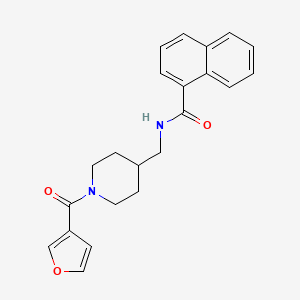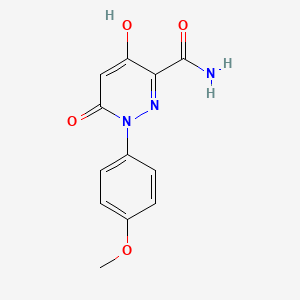![molecular formula C17H15BrN2O3S B2530041 4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 903246-51-5](/img/structure/B2530041.png)
4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It appears to be related to a series of N-(quinolin-8-yl)benzenesulfonamides that have been identified as agents capable of suppressing the NFκB pathway, a crucial signaling system involved in inflammation and immune responses . These compounds have been synthesized and evaluated for their biological activities, including anticancer and radioprotective properties .
Synthesis Analysis
The synthesis of quinoline derivatives, such as the one , often involves the reaction of benzenesulfonamide with various electron-rich alkenes, such as enol ethers and enamines . The process may include cyclocondensation reactions that lead to the formation of the quinoline core. In the context of the compound of interest, it is likely that a similar synthetic strategy was employed, utilizing a bromophenyl precursor and appropriate reagents to introduce the bromo and sulfonamide functionalities.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a bicyclic system that includes a benzene ring fused to a pyridine ring. The compound has additional structural features, such as a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline moiety, which suggests a complex, fused ring system. The presence of a bromo group and a benzenesulfonamide moiety further defines its chemical identity and potential reactivity .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nitration, bromination, and the Schmidt reaction. For instance, nitration typically occurs on the benzene ring, while bromination can happen at different positions depending on the reagents used . The compound , with its bromo and sulfonamide groups, may exhibit unique reactivity patterns, potentially leading to further functionalization or transformation under specific reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of heteroatoms, such as nitrogen in the quinoline ring, and substituents like the bromo and sulfonamide groups, can affect properties like solubility, melting point, and reactivity. The biological activity of these compounds, as demonstrated by their ability to modulate NFκB activity and exhibit cytotoxic effects against cancer cells, is a significant aspect of their chemical properties .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide and its derivatives have shown promising results in the field of cancer research. A study conducted by Żołnowska et al. (2018) highlighted the synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, with one compound exhibiting potent anticancer activity against various human tumor cell lines. This compound induced apoptosis, promoted cell cycle arrest in cancer cells, and demonstrated caspase activation (Żołnowska et al., 2018).
Synthesis and Radioprotective Agents
Ghorab et al. (2008) explored the utility of related benzenesulfonamide derivatives in synthesizing novel quinolines as potential anticancer and radioprotective agents. They reported compounds with interesting cytotoxic activity and one compound exhibiting in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008).
Antimicrobial Agents
The antimicrobial potential of benzenesulfonamide derivatives has been investigated in various studies. For example, a 2019 study detailed the synthesis of quinoline clubbed with sulfonamide moiety, demonstrating significant activity against Gram-positive bacteria (Source not provided).
Synthesis and Photophysicochemical Properties
The synthesis and properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base were studied by Öncül et al. (2022). This study revealed potential applications in photodynamic therapy for cancer treatment due to favorable properties like solubility, fluorescence, and photostability (Öncül et al., 2022).
Bromination and Structural Studies
In 2013, Ukrainets et al. conducted a study on the bromination of specific quinoline derivatives, revealing interesting structural features and potential implications for further chemical research (Ukrainets et al., 2013).
Cytotoxicity and Inhibitory Effects
Mphahlele et al. (2020) explored the cytotoxicity of certain quinoline derivatives against human breast cancer cell lines and their inhibitory effects on protein kinases and cyclooxygenase-2 activities. This suggests potential therapeutic applications in cancer treatment (Mphahlele et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c18-13-3-5-15(6-4-13)24(22,23)19-14-8-11-2-1-7-20-16(21)10-12(9-14)17(11)20/h3-6,8-9,19H,1-2,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOMDPFJJKMWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2529959.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2529962.png)


![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2529967.png)



![6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529974.png)

![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)
![N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2529981.png)